molecular formula C18H24N4O2S B11172464 3-[(2-methylpropanoyl)amino]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

3-[(2-methylpropanoyl)amino]-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11172464
M. Wt: 360.5 g/mol
InChI Key: XEVCDHOCBMRFQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-METHYLPROPANAMIDO)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is a complex organic compound featuring a benzamide core linked to a thiadiazole ring and substituted with a methylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-METHYLPROPANAMIDO)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the thiadiazole ring and the methylpropanamido group. Common reagents used in these reactions include amines, carboxylic acids, and thiadiazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2-METHYLPROPANAMIDO)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(2-METHYLPROPANAMIDO)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-METHYLPROPANAMIDO)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Methylpropanamido)benzamide: Shares the benzamide core but lacks the thiadiazole ring.

    N-(5-(Pentan-3-yl)-1,3,4-thiadiazol-2-yl)benzamide: Contains the thiadiazole ring but differs in the substitution pattern.

Uniqueness

3-(2-METHYLPROPANAMIDO)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 3-(2-METHYLPROPANAMIDO)-N-[5-(PENTAN-3-YL)-1,3,4-THIADIAZOL-2-YL]BENZAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H24N4O2S

Molecular Weight

360.5 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-(5-pentan-3-yl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C18H24N4O2S/c1-5-12(6-2)17-21-22-18(25-17)20-16(24)13-8-7-9-14(10-13)19-15(23)11(3)4/h7-12H,5-6H2,1-4H3,(H,19,23)(H,20,22,24)

InChI Key

XEVCDHOCBMRFQX-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)NC(=O)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.